molecular formula C7H4BCl2F3O2 B2605165 3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid CAS No. 2304546-23-2

3,5-Dichloro-4-(trifluoromethyl)benzeneboronic acid

Cat. No.: B2605165
CAS No.: 2304546-23-2
M. Wt: 258.81
InChI Key: YODWCXYMSFVDNK-UHFFFAOYSA-N
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Description

“[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” is a chemical compound with the CAS Number: 2304546-23-2 . It has a molecular weight of 258.82 . The compound is solid at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is (3,5-dichloro-4-(trifluoromethyl)phenyl)boronic acid . The InChI code for this compound is 1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H .


Chemical Reactions Analysis

While specific chemical reactions involving “[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” are not detailed in the search results, boronic acids are known to be used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of an organoboron compound with an organic halide or pseudohalide .


Physical and Chemical Properties Analysis

“[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid” is a solid at ambient temperature .

Scientific Research Applications

Catalysis and Organic Synthesis

The catalytic properties of boronic acids, including [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid derivatives, have been extensively studied. For example, tris[3,5-bis(trifluoromethyl)phenyl]borane is a potent catalyst for the metal-free hydroboration of imines, demonstrating high reactivity and selectivity under mild conditions without the need for additional Lewis base assistance (Qin Yin et al., 2017). Similarly, 2,4-Bis(trifluoromethyl)phenylboronic acid shows significant efficacy in catalyzing dehydrative amidation between carboxylic acids and amines, facilitating α-dipeptide synthesis (Ke Wang et al., 2018).

Protective Groups in Synthesis

2,6-Bis(trifluoromethyl)phenylboronic esters are used as protective groups for diols, showcasing stability under various conditions and allowing for deprotection under mild circumstances. This application extends to the synthesis of complex organic molecules, highlighting the utility of such boronic acids in synthetic chemistry (N. Shimada et al., 2018).

Green Chemistry and Catalysis

The synthesis and application of 3,5-Bis(perfluorodecyl)phenylboronic acid as a "green" catalyst for direct amide condensation reactions underline the environmental benefits of using boronic acids in catalysis. The strong electron-withdrawing effect of the perfluorodecyl group enhances the catalytic performance, offering an easily recyclable option for green chemistry practices (K. Ishihara et al., 2001).

Lewis Acidity and Frustrated Lewis Pairs

Studies on homo- and hetero-tri(aryl)boranes, incorporating elements like pentafluorophenyl and 3,5-bis(trifluoromethyl)phenyl groups, have provided insights into the design of Lewis acids for catalysis and the heterolytic cleavage of H2. These investigations reveal the importance of steric and electronic factors in modulating the reactivity and selectivity of boranes in frustrated Lewis pair chemistry (Robin Blagg et al., 2016).

Material Science and Sensor Technology

The utility of phenyl boronic acids extends into material science and sensor technology, where derivatives have been used to modify the optical properties of materials like carbon nanotubes. This application is crucial for developing sensitive and selective sensors for biomolecules, demonstrating the broad potential of boronic acids in advanced material applications (B. Mu et al., 2012).

Mechanism of Action

Target of Action

The primary target of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

[3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway affected by [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid is the SM cross-coupling reaction . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared . These properties may impact its bioavailability.

Result of Action

The molecular and cellular effects of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid’s action involve the formation of new carbon–carbon bonds . This is achieved through the SM cross-coupling reaction, which allows for the creation of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid. For instance, the SM cross-coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of various functional groups in the reaction environment could potentially influence the action of [3,5-Dichloro-4-(trifluoromethyl)phenyl]boronic acid.

Properties

IUPAC Name

[3,5-dichloro-4-(trifluoromethyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BCl2F3O2/c9-4-1-3(8(14)15)2-5(10)6(4)7(11,12)13/h1-2,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODWCXYMSFVDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)C(F)(F)F)Cl)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BCl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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